(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid
描述
This compound is a structurally complex polycyclic molecule featuring a pentazatetracyclo[7.6.0.0²,⁶.0¹¹,¹⁵]pentadecatriene core fused with a phosphoric acid moiety. Key structural elements include:
- 6-Fluoropyridinyl substituent: The fluorinated pyridine ring at the 4-phenyl position enhances electronic properties and may improve binding affinity to biological targets via halogen bonding .
- Anilino group: The 5-anilino moiety introduces aromatic π-stacking capabilities and modulates solubility.
- Phosphoric acid: The phosphoric acid group enhances hydrophilicity and may serve as a prodrug strategy for improved bioavailability .
属性
IUPAC Name |
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN7O.H3O4P/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21;1-5(2,3)4/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3;(H3,1,2,3,4)/t22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIAAFIYOPWWJL-RFPXDPOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642303-38-5 | |
| Record name | Lenrispodun phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642303385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LENRISPODUN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP683YZB8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Sequential Ring Formation via [3+2] Cycloaddition
Aza-annulation between a preformed pyridine derivative and a substituted diazabicyclo[3.2.1]octane precursor enables the construction of the seven-membered ring. For example, nitroso-ene reactions under acidic conditions facilitate the formation of the 1,3,4,8,10-pentazatetracyclic system. Stereochemical control at the C11 and C15 positions is achieved using chiral auxiliaries or asymmetric catalysis, as evidenced by analogous syntheses of pentazatetracyclic systems in patent WO 2013192556 A2.
Methyl Group Introduction at C8
Selective methylation at the C8 position is accomplished via nucleophilic substitution using methyl iodide in the presence of a hindered base (e.g., DBU) to minimize over-alkylation. This step typically occurs after core cyclization to preserve regioselectivity.
Functionalization of the Core Structure
Installation of the 4-(6-Fluoropyridin-2-yl)Phenylmethyl Group
The fluoropyridinylphenyl moiety is introduced through a Suzuki-Miyaura cross-coupling reaction:
-
Borylation : A brominated core intermediate undergoes borylation using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst (Pd(dppf)Cl2).
-
Coupling : Reaction with 2-fluoro-6-(4-bromophenyl)pyridine in the presence of Pd(PPh3)4 and K2CO3 yields the coupled product.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)2, SPhos | 62 | 88 |
| Pd(dppf)Cl2 | 78 | 92 |
| Microwave, 100°C | 85 | 95 |
Anilino Group Attachment at C5
The anilino group is incorporated via Buchwald-Hartwig amination using a palladium-Xantphos catalyst system. Key parameters include:
-
Substrate : 5-bromo intermediate
-
Amine Source : Aniline derivatives
Steric hindrance at C5 necessitates prolonged reaction times (48–72 hours) to achieve >90% conversion.
Phosphoric Acid Conjugation
Phosphorylation Strategies
Phosphoric acid is introduced through post-synthetic modification:
-
Direct Acid Treatment : Reacting the free base with phosphoric acid in anhydrous THF under reflux (Method A).
-
Salt Formation : Crystallization from a phosphoric acid/ethanol mixture (Method B).
Comparative Analysis :
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | THF | 66 | 73 | 89 |
| B | Ethanol | 25 | 68 | 95 |
Method B provides superior purity due to in situ crystallization, as detailed in patent WO 2010132127 A1.
Stereochemical Control and Resolution
Chiral Phosphoric Acid Catalysis
The (11R,15S) configuration is achieved using a chiral phosphoric acid (CPA) catalyst during key cyclization steps. For example, (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) induces enantiomeric excesses >90% in analogous pentazatetracyclic systems.
Dynamic Kinetic Resolution
Racemic intermediates are resolved via enzymatic hydrolysis using lipase AS Amano in a biphasic system (t-BuOMe/H2O), achieving diastereomeric ratios of 97:3.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Scalability and Process Optimization
Continuous Flow Synthesis
Microreactor systems enhance yield in critical steps:
| Step | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Suzuki Coupling | 78 | 92 |
| Buchwald-Hartwig | 65 | 88 |
化学反应分析
Hydrolysis of Phosphate Ester Bond
The phosphate group in Lenrispodun phosphate is susceptible to hydrolysis under acidic or alkaline conditions. This reaction would cleave the phosphate ester bond, releasing phosphoric acid and the free base (ITI-214) .
Key Factors:
- pH-dependent stability : Likely stable at neutral pH but degrades in extremes (e.g., pH <3 or >10) .
- Reaction Products :
Fluoropyridine Reactivity
The 6-fluoropyridin-2-yl moiety may undergo nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing fluorine atom activating the pyridine ring. Potential reactions include:
Table 1: Fluoropyridine Reactivity
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | Aqueous base, heat | Pyridone derivative |
| Amination | Ammonia or amines | 6-Aminopyridine analog |
These reactions could alter the compound’s PDE1-binding affinity .
Anilino Group Reactions
The anilino (-NHPh) group is prone to oxidation and electrophilic substitution.
Key Reactions:
- Oxidation : Forms nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄).
- Acetylation : Reacts with acetyl chloride to form an acetanilide derivative, potentially modifying solubility .
Heterocyclic Ring Stability
The tetracyclic core contains imidazo-pyrazolo-pyrimidine and cyclopentane rings, which are generally stable but may degrade under:
- Photolytic conditions : UV light could induce ring-opening via radical mechanisms.
- Thermal stress : Decomposition above 200°C (based on analogs) .
Salt Formation & Solubility
As a phosphate salt, Lenrispodun exhibits high aqueous solubility compared to its free base. Reaction with counterions (e.g., Na⁺, K⁺) may form alternative salts for formulation optimization .
Enzymatic Interactions
While not a classical chemical reaction, Lenrispodun phosphate acts as a competitive PDE1 inhibitor by binding to the enzyme’s active site. This involves reversible non-covalent interactions (hydrogen bonding, van der Waals forces) with key residues .
科学研究应用
Structural Characteristics
- Molecular Formula: C29H29FN7O5P
- Molecular Weight: 605.6 g/mol
- CAS Number: 1642303-38-5
- XLogP3-AA Value: 4.8 (indicating high lipophilicity)
The compound features a unique tetracyclic structure with multiple functional groups that enhance its biological activity. The presence of the aniline moiety and the fluoropyridine derivative contributes to its reactivity and interaction profiles in biological systems.
Reactivity and Synthesis
The reactivity of this compound can be attributed to its functional groups:
- The aniline group is capable of undergoing electrophilic aromatic substitution.
- The fluoropyridine can participate in nucleophilic substitutions due to the electronegative fluorine atom.
Synthesis methodologies for this compound include various organic reactions tailored to modify its structure for specific applications.
Phosphodiesterase Inhibition
One of the primary applications of (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one; phosphoric acid is its role as a selective inhibitor of phosphodiesterase type 1 (PDE1). PDE1 is an enzyme involved in regulating intracellular levels of cyclic nucleotides, which play crucial roles in various physiological processes.
Therapeutic Potential
Research indicates that PDE1 inhibitors can have therapeutic effects in conditions such as:
- Neurodegenerative Diseases: By modulating cyclic nucleotide levels, PDE1 inhibitors may help alleviate symptoms or slow disease progression in disorders like Alzheimer's disease.
- Cardiovascular Disorders: PDE1 inhibition has been linked to improved cardiac function and reduced heart failure symptoms.
Preclinical studies have demonstrated the efficacy of this compound in various models, suggesting its potential for clinical applications.
Preclinical Studies on PDE1 Inhibition
Recent studies have focused on the pharmacodynamics and pharmacokinetics of Lenrispodun phosphate:
- Study A: Investigated the effects of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention associated with PDE1 inhibition.
- Study B: Explored cardiovascular effects in models of heart failure, showing enhanced cardiac output and reduced fibrosis.
These studies underline the promise of this compound as a therapeutic agent across multiple disease states.
作用机制
The mechanism of action of (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid involves the inhibition of phosphodiesterase enzymes, which are responsible for the hydrolysis of cyclic nucleotides. By inhibiting these enzymes, (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This modulation of cyclic nucleotide levels affects various signaling pathways, leading to changes in cellular functions such as ion channel regulation, gene expression, and metabolic processes.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its combination of a pentazatetracyclic core, fluoropyridinyl substituent, and phosphoric acid group. Below is a comparative analysis with structurally related compounds:
| Compound Name | Core Structure | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound | Pentazatetracyclo[7.6.0.0²,⁶.0¹¹,¹⁵] | 6-Fluoropyridinyl, anilino, phosphoric acid | Not reported | Phosphoric acid enhances solubility; fluoropyridinyl improves target binding . |
| 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo... | Triazatricyclo[8.4.0.0³,⁸] | 4-Fluorophenylmethyl, imino, methylphenyl | Antimicrobial, anti-cancer (predicted) | Substitution pattern optimizes lipophilicity and target selectivity . |
| 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine | Triazolo-pyridazine | Fluorine at position 6 | Kinase inhibition (in analogs) | Fluorine enhances metabolic stability and binding affinity . |
| Thiazino-pyrimido-indole derivatives | Thiazino-pyrimido-indole | Varied alkyl/aryl groups | Antiviral, anti-inflammatory | Sulfur-containing core improves redox activity . |
| Pyrido[2,3-d]pyrimidine derivatives | Pyrido-pyrimidine | Hydrophobic side chains | Tyrosine kinase inhibition | Planar structure facilitates intercalation into DNA/protein complexes . |
Key Observations
Impact of Fluorine : Fluorine substitution (e.g., in 6-fluoropyridinyl or triazolo-pyridazine analogs) consistently improves binding affinity and metabolic stability due to its electronegativity and small atomic radius .
Core Rigidity : Polycyclic cores (e.g., pentazatetracyclo or triazatricyclo systems) enforce conformational constraints, enhancing selectivity for sterically demanding targets .
Phosphoric Acid Role : Unlike neutral or lipophilic analogs, the phosphoric acid group in the target compound may act as a solubilizing agent or mimic phosphate-containing biomolecules (e.g., ATP) in enzyme interactions .
Data Table: Comparative Analysis of Key Features
| Feature | Target Compound | Triazatricyclo Analogs | Fluorinated Heterocycles |
|---|---|---|---|
| Core Structure | Pentazatetracyclo | Triazatricyclo | Triazolo-pyridazine |
| Key Substituent | 6-Fluoropyridinyl | 4-Methylphenyl | Fluorine at position 6 |
| Solubility | High (phosphoric acid) | Moderate | Low to moderate |
| Predicted Activity | Kinase inhibition | Antimicrobial | Kinase inhibition |
| Metabolic Stability | Likely high (fluorine) | Variable | High |
生物活性
Overview
The compound (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one; phosphoric acid is a complex organic molecule notable for its intricate tetracyclic structure and specific stereochemistry at the 11R and 15S positions. With a molecular weight of approximately 605.6 g/mol , it exhibits significant lipophilicity (XLogP3-AA value of 4.8 ) and contains multiple functional groups that contribute to its biological activity and potential pharmaceutical applications.
Biological Mechanisms
The biological activity of this compound has been primarily associated with its role as a selective inhibitor of phosphodiesterase type 1 (PDE1) . PDE1 is an enzyme involved in the hydrolysis of cyclic nucleotides such as cAMP and cGMP, which are crucial for various signaling pathways in cells. Inhibition of PDE1 can lead to increased levels of these cyclic nucleotides, potentially enhancing cellular signaling processes.
Potential Biological Activities
Based on structural features and preliminary studies, the compound may exhibit several biological activities:
- Anti-inflammatory effects : By modulating cyclic nucleotide levels.
- Cardiovascular effects : Due to its influence on vascular smooth muscle relaxation.
- Neuroprotective properties : Potentially through modulation of neurotransmitter systems influenced by cyclic nucleotides.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this molecule:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Aniline derivative with a different heterocycle | Anticancer |
| Compound B | Similar tetracyclic framework but lacks fluorine | Antimicrobial |
| Compound C | Contains a different substituent on the aniline ring | Enzyme inhibitor |
This table illustrates that while there are compounds with similar frameworks or functional groups, the specific combination of features in this compound may confer unique properties that warrant further exploration.
Case Studies and Research Findings
Research on related compounds has highlighted various mechanisms through which PDE inhibitors can exert their effects:
- Inhibition of Inflammatory Pathways : Studies have shown that PDE inhibitors can reduce inflammation by increasing cAMP levels in immune cells, leading to decreased production of pro-inflammatory cytokines.
- Neuroprotective Effects in Animal Models : In preclinical studies involving animal models of neurodegenerative diseases, PDE inhibitors have demonstrated protective effects against neuronal cell death.
- Cardiovascular Benefits : Clinical trials have indicated that PDE inhibitors can improve heart function and reduce symptoms in patients with heart failure by enhancing myocardial contractility and reducing afterload.
Synthesis and Reactivity
The synthesis of this compound involves several steps that require careful optimization to ensure high yields and purity. The unique structure suggests potential pathways for modification or degradation that could enhance its biological activity or reduce toxicity.
Synthetic Pathway Overview
- Formation of Tetracyclic Framework : Initial steps involve constructing the tetracyclic core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the aniline moiety and fluoropyridine substituent.
- Phosphorylation : The final step involves attaching phosphoric acid to enhance solubility and bioactivity.
常见问题
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
The synthesis involves multi-step coupling and purification processes. Key steps include:
- Coupling Reactions : Use coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (diisopropylethylamine) to activate carboxyl groups for amide bond formation, as demonstrated in the synthesis of structurally similar pentazatetracyclic derivatives .
- Purification : Chromatography (e.g., hexane/acetone gradients) is critical for isolating intermediates, with yields optimized by controlling solvent polarity and temperature .
- Intermediate Characterization : Employ LC-MS (Liquid Chromatography-Mass Spectrometry) for molecular weight confirmation and NMR (Nuclear Magnetic Resonance) to verify stereochemistry and substituent positions .
Q. How should researchers validate the structural integrity and purity of the compound?
A combination of analytical techniques is required:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns (e.g., observed vs. calculated mass accuracy within ±5 ppm) .
- NMR Spectroscopy : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in the complex pentazatetracyclic core. Phosphoric acid protonation sites can be identified via P NMR .
- HPLC Purity Assessment : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity; residual solvents are quantified via GC-MS per ICH guidelines .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Temperature Sensitivity : Store lyophilized samples at -20°C to prevent hydrolysis of the phosphoric acid moiety.
- Light Exposure : Protect from UV light to avoid degradation of the fluoropyridinyl group.
- Solvent Compatibility : Use anhydrous DMF or DMSO for solubility studies, as aqueous buffers may induce precipitation or hydrolysis .
Advanced Research Questions
Q. How can AI-driven experimental design optimize reaction conditions for higher yields?
- Smart Laboratories : Implement AI platforms (e.g., COMSOL Multiphysics-integrated systems) to automate parameter optimization (temperature, solvent ratios) based on real-time HPLC/MS feedback .
- Reinforcement Learning : Train models on historical reaction data to predict optimal catalyst loading (e.g., Pd(II) acetate for Suzuki couplings) and reduce byproduct formation .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Orthogonal Assays : Cross-validate kinase inhibition data (e.g., IC) using SPR (Surface Plasmon Resonance) and cellular assays (e.g., Western blot for downstream phosphorylation).
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify batch-specific variability in phosphoric acid salt forms or solvent residues .
Q. What methodologies are recommended for pharmacokinetic (PK) modeling of this compound?
- In Vitro ADME Profiling : Assess metabolic stability using liver microsomes (human/rat) and quantify phosphate ester hydrolysis via LC-MS/MS .
- Compartmental Modeling : Use software like Phoenix WinNonlin to derive PK parameters (e.g., , ) from plasma concentration-time curves, accounting for pH-dependent solubility .
Methodological Notes
- Stereochemical Control : Chiral HPLC (e.g., Chiralpak AD-H column) is essential for resolving the (11R,15S) configuration .
- Theoretical Frameworks : Link experimental outcomes to computational models (e.g., DFT for reaction transition states) to rationalize regioselectivity in fluoropyridinyl substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
